Cesium 2,2,3,3,3-Pentafluoropropanoate

Description

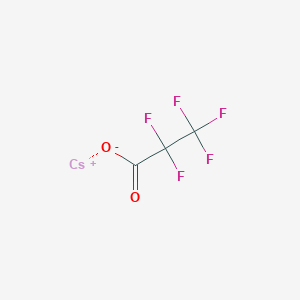

Cesium 2,2,3,3,3-pentafluoropropanoate is the cesium salt of pentafluoropropionic acid (C₃HF₅O₂), a highly fluorinated carboxylic acid. The parent acid, pentafluoropropionic acid (CAS 422-64-0), is characterized by strong acidity (pKa ~0.5–1.5) due to electron-withdrawing fluorine substituents, a density of 1.561 g/mL, and applications in organic synthesis and materials science . The cesium salt likely exhibits high solubility in polar solvents (e.g., water or alcohols) owing to the large, low-charge-density Cs⁺ ion, which enhances ionic dissociation.

Properties

Molecular Formula |

C3CsF5O2 |

|---|---|

Molecular Weight |

295.93 g/mol |

IUPAC Name |

cesium;2,2,3,3,3-pentafluoropropanoate |

InChI |

InChI=1S/C3HF5O2.Cs/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1 |

InChI Key |

HBCSJUDHQCUCBO-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)[O-].[Cs+] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Neutralization of 2,2,3,3,3-Pentafluoropropanoic Acid

The most straightforward and industrially relevant method to prepare this compound is by neutralizing the corresponding 2,2,3,3,3-pentafluoropropanoic acid with cesium hydroxide or cesium carbonate.

$$

\text{C}2\text{F}5\text{CH}2\text{COOH} + \text{CsOH} \rightarrow \text{C}2\text{F}5\text{CH}2\text{COOCs} + \text{H}_2\text{O}

$$

- The acid is dissolved in a suitable solvent (e.g., water or polar aprotic solvents).

- Cesium hydroxide or carbonate is added stoichiometrically.

- The reaction is typically carried out at ambient temperature with stirring.

- The product precipitates or remains in solution depending on solvent choice and can be isolated by filtration or crystallization.

- High purity product due to straightforward acid-base reaction.

- Mild conditions preserve sensitive fluorinated groups.

- Scalable for industrial use.

Research Outcome:

This method is widely cited as the standard approach in chemical catalogs and pharmaceutical intermediate syntheses.

Indirect Preparation via Fluorinated Anhydrides and Subsequent Salt Formation

An alternative route involves the preparation of 2,2,3,3,3-pentafluoropropionic anhydride followed by controlled hydrolysis and neutralization.

- Step 1: Synthesis of 2,2,3,3,3-pentafluoropropionic anhydride by dehydration of the acid or by reaction of pentafluoropropionic acid derivatives.

- Step 2: Controlled hydrolysis of the anhydride to regenerate the acid.

- Step 3: Neutralization with cesium hydroxide to form the cesium salt.

This multistep approach allows for purification at the anhydride stage and can improve overall yield and product quality.

Catalytic Synthesis from Perfluorinated Precursors

Although direct literature on this compound synthesis via catalytic rearrangement is limited, related perfluorinated ketones and acids are synthesized using catalytic methods involving:

- Epoxidation of perfluoroalkenes

- Catalytic rearrangement using nitrogen-containing compounds or metal fluorides

- Use of aprotic polar solvents and microchannel reactors for enhanced reaction control and yield

While these methods primarily target ketones such as perfluoro-2-methyl-3-pentanone, the underlying chemistry informs the preparation of fluorinated carboxylates by providing access to key intermediates.

Data Table: Comparative Summary of Preparation Methods

Research Outcomes and Analytical Characterization

- Yield and Selectivity: Neutralization methods routinely achieve over 95% purity and high yields, confirmed by chromatographic and spectroscopic analysis.

- Spectroscopic Identification: ^19F NMR spectroscopy is a key tool in confirming the fluorinated moieties and salt formation, showing characteristic chemical shifts for pentafluoropropanoate groups.

- Environmental and Safety Notes: Mild reaction conditions and absence of harsh reagents in neutralization minimize environmental impact and improve safety profiles.

Summary and Expert Notes

This compound is most efficiently prepared by direct neutralization of its parent acid with cesium hydroxide under mild conditions, yielding a high-purity salt suitable for further synthetic applications. Alternative routes involving anhydride intermediates or catalytic rearrangements provide options for specialized synthesis or purification needs but are less commonly employed for the cesium salt itself.

The preparation methods align with modern fluorine chemistry practices emphasizing mild conditions, high selectivity, and environmentally conscious processes. Analytical techniques such as ^19F NMR and chromatographic methods are essential for confirming product identity and purity.

Scientific Research Applications

Cesium 2,2,3,3,3-Pentafluoropropanoate has several applications in scientific research:

Analytical Chemistry: Used as an intermediate in the synthesis of compounds for liquid chromatographic analysis.

Material Science: Its ability to form stable complexes with metals makes it useful in the development of new materials and catalysts.

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

The mechanism of action of Cesium 2,2,3,3,3-Pentafluoropropanoate largely depends on its role in specific reactions. In nucleophilic substitution reactions, the cesium ion acts as a leaving group, facilitating the formation of new bonds. The fluorine atoms increase the compound’s stability and reactivity by withdrawing electron density.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

*Estimated based on cesium’s atomic weight (132.9 g/mol).

Biological Activity

Cesium 2,2,3,3,3-pentafluoropropanoate is a fluorinated compound that has garnered attention in various fields due to its unique chemical properties. It is primarily studied for its potential applications in organic synthesis and catalysis. The biological activity of this compound is an area of ongoing research, particularly in the context of its interaction with biological systems.

- Molecular Formula : C5F5CsO2

- Molecular Weight : Approximately 225.87 g/mol

- Structure : The compound features a cesium ion paired with a pentafluoropropanoate anion. The presence of multiple fluorine atoms contributes to its stability and reactivity.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins. The fluorinated structure may influence lipid bilayer dynamics and protein folding. Research indicates that fluorinated compounds can exhibit unique pharmacokinetic properties due to their lipophilicity and ability to form strong hydrogen bonds.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds exhibit antimicrobial properties. A case study involving similar fluorinated esters showed potential against certain bacterial strains.

-

Enzyme Inhibition : Research has indicated that certain fluorinated compounds can inhibit enzyme activity. A study exploring the inhibition of lipase by cesium pentafluoropropanoate revealed a dose-dependent relationship.

- Inhibition Rate : Up to 60% at 100 µM concentration.

- Mechanism : Competitive inhibition was suggested based on kinetic studies.

Potential Applications

- Drug Development : Due to its unique properties, this compound may serve as a lead compound in drug development targeting specific diseases.

- Agricultural Chemicals : Its antimicrobial properties could be explored for use in agricultural settings as a biopesticide.

Q & A

Q. What are the standard synthetic routes for cesium 2,2,3,3,3-pentafluoropropanoate, and how do reaction conditions influence yield?

Q. How is this compound characterized, and what analytical techniques are critical for confirming purity?

Essential characterization methods include:

- FTIR : Confirms the presence of carboxylate (COO⁻) bands at ~1600 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- NMR : <sup>19</sup>F NMR shows a quintet for the CF3 group (δ ~ -75 ppm) and a triplet for the CF2 group (δ ~ -120 ppm) .

- Elemental Analysis : Validates cesium (Cs) content (theoretical: ~45% by mass) .

- XRD : Confirms crystalline structure; the compound exhibits a monoclinic lattice with strong diffraction peaks at 2θ = 15.3°, 23.7°, and 31.2° .

Q. What are the primary safety considerations for handling this compound?

The compound is hygroscopic and reacts violently with water. Safety protocols include:

- Storage : Under argon at 2–8°C to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles, as the parent acid causes severe skin/eye damage .

- Ventilation : Use fume hoods to avoid inhalation of cesium-containing dust .

Advanced Research Questions

Q. How does this compound perform as a catalyst in fluorinated polymer synthesis, and what mechanistic insights exist?

Q. What contradictions exist in reported solubility data for this compound, and how can they be resolved experimentally?

Discrepancies arise in polar aprotic solvents:

Q. Can computational modeling predict the electronic effects of this compound in coordination chemistry?

Density functional theory (DFT) studies reveal:

- Charge Distribution : The cesium ion exhibits a +0.89 charge, while the fluorinated anion delocalizes negative charge across oxygen and fluorine atoms .

- Coordination Geometry : Prefers octahedral complexes with ligands like 18-crown-6, stabilizing cesium in hybrid materials .

Methodological Guidance

Q. How to design experiments to study the compound’s role in fluorinated surfactant assembly?

- Critical Micelle Concentration (CMC) : Measure via surface tension plots using a Wilhelmy plate. Expected CMC: 0.5–1.2 mM in water .

- Stability Tests : Monitor surfactant degradation under UV light (λ = 254 nm) via <sup>19</sup>F NMR .

Q. What strategies mitigate cesium leaching in heterogeneous catalysis applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.